1H-Benzimidazol-6-ol, 2-bromo-
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Overview
Description
1H-Benzimidazol-6-ol, 2-bromo- is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is of significant interest due to its diverse biological and chemical properties. Benzimidazole derivatives are known for their wide range of applications, including antimicrobial, antiviral, anticancer, and antihypertensive activities .
Preparation Methods
The synthesis of 1H-Benzimidazol-6-ol, 2-bromo- typically involves the condensation of 1,2-phenylenediamine with appropriate aldehydes or other reagents. One common method includes the reaction of 1,2-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the use of carbondisulphide in an alkaline alcoholic solution . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
1H-Benzimidazol-6-ol, 2-bromo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Condensation: This reaction involves the formation of a new bond between two molecules, often facilitated by catalysts like Na2S2O5.
Major products formed from these reactions include various substituted benzimidazole derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
1H-Benzimidazol-6-ol, 2-bromo- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of antimicrobial and antiviral agents.
Industry: It is employed in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-6-ol, 2-bromo- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect . The compound’s structure allows it to interact with nucleic acids and proteins, making it effective in various biological applications .
Comparison with Similar Compounds
1H-Benzimidazol-6-ol, 2-bromo- can be compared with other benzimidazole derivatives such as:
6-Bromo-1H-benzimidazole: Similar in structure but lacks the hydroxyl group at the 6-position.
2-Methyl-1H-benzimidazol-5-ol: Contains a methyl group instead of a bromine atom.
2-Substituted benzimidazoles: These compounds exhibit a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of 1H-Benzimidazol-6-ol, 2-bromo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-bromo-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H,9,10) |
InChI Key |
YCVZCDDESBVARI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)Br |
Origin of Product |
United States |
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